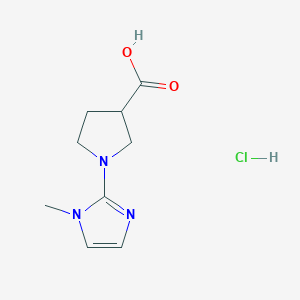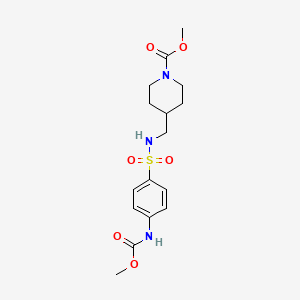
Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a common structure in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a methoxycarbonyl group (O=C(OC)), an amino group (NH2), a phenylsulfonamido group (Ph-SO2-NH-), and a carboxylate group (CO2^-) .Applications De Recherche Scientifique
Oxindole Synthesis and Medicinal Chemistry Applications
One of the significant applications of derivatives related to "Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate" includes their use in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is a part of Buchwald's and Hartwig's methodologies, indicating the compound's role in facilitating complex organic synthesis routes, which are crucial for developing medicinal chemistry synthesis strategies, including serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
Role in Aminocarbonylation Reactions
Another study highlights the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating the compound's versatility in forming carboxamides and ketocarboxamides under varying conditions. This research provides insight into the compound's potential in synthesizing various bioactive molecules, showcasing its importance in organic synthesis and potential pharmaceutical applications (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis of Piperidine Derivatives
The synthesis and pharmacological evaluation of benzamide derivatives, including those structurally related to "this compound," have been explored for their activity as serotonin 4 receptor agonists. This research underlines the compound's utility in developing new prokinetic agents with potential benefits for gastrointestinal motility, highlighting its relevance in therapeutic applications (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Intermediate in Vandetanib Synthesis
The compound also serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, further emphasizing its importance in the pharmaceutical industry. This application showcases the compound's role in the development of complex medicinal compounds, offering insights into its versatility and utility in drug synthesis (Wang, Wang, Tang, & Xu, 2015).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-24-15(20)18-13-3-5-14(6-4-13)26(22,23)17-11-12-7-9-19(10-8-12)16(21)25-2/h3-6,12,17H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMPLFGDKDQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)
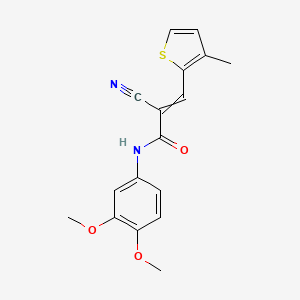
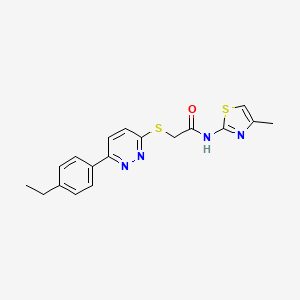
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)




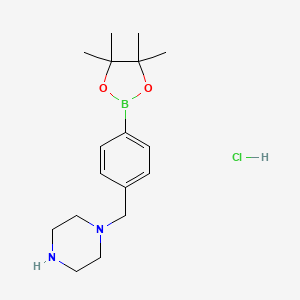
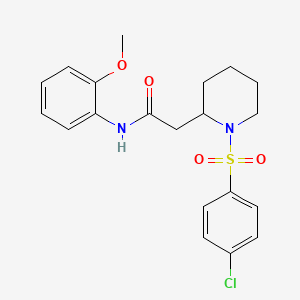
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)

